3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
10-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-2-6-21-17(23)15-12-4-3-5-13(12)26-16(15)19-18(21)25-11-14(22)20-7-9-24-10-8-20/h2H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOHWRCLAYRLCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCOCC3)SC4=C2CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-2-((2-morpholino-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features a cyclopentathienopyrimidine core, which is significant for its biological activity. The presence of the morpholino and allyl groups contributes to its pharmacological profile.
Research indicates that this compound exhibits several biological activities primarily through the following mechanisms:
- Inhibition of Protein Kinases : The compound has been shown to inhibit specific protein kinases, which are critical in various signaling pathways involved in cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, helping to reduce oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been associated with reduced production of pro-inflammatory cytokines, indicating potential applications in inflammatory diseases.
Biological Activity Data
The biological activity of this compound has been evaluated through various assays and studies. Below is a summary table highlighting key findings from recent research:
| Biological Activity | Assay Type | IC50 Value | Reference |
|---|---|---|---|
| Inhibition of p110α kinase | Enzymatic assay | 2.0 nM | |
| Anti-proliferative activity | Cell viability assay (A375) | 0.58 µM | |
| Cytokine reduction | ELISA | Not specified |
Case Studies
Several studies have explored the efficacy and safety profile of this compound:
- Study on Melanoma Cells : A study demonstrated that this compound significantly inhibited the proliferation of A375 melanoma cells. The IC50 value was recorded at 0.58 µM, showcasing its potential as an anti-cancer agent .
- Inflammation Models : In vivo models of inflammation indicated that this compound could reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), suggesting a promising role in treating inflammatory conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A. Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, )
- Structural Differences: The fused thienopyrimidine core differs in ring fusion positions ([3,4-d] vs. [2,3-d]), altering electronic distribution and steric bulk. Compound 16 lacks the allyl and morpholino-2-oxoethylthio substituents, instead featuring simpler alkyl or aryl groups.
- Absence of the morpholino group likely reduces solubility and metabolic stability .
B. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1, )
- Structural Differences: A pyrimidine ring replaces the thienopyrimidine core, simplifying the aromatic system. The thietan-3-yloxy group (a three-membered sulfur heterocycle) substitutes for the morpholino-2-oxoethylthio chain.
- Functional Implications :
C. 2-Substituted Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one (Compound 4, )
- Structural Differences: A tetrahydrobenzo ring fused to the thienopyrimidine core increases lipophilicity.
- Functional Implications: Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility .
Comparative Data Table
Preparation Methods
Core Thieno[2,3-d]Pyrimidinone Synthesis
The thieno[2,3-d]pyrimidinone scaffold forms the foundation of the target compound. A widely adopted method involves cyclocondensation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with urea or thiourea derivatives under acidic conditions . For instance, refluxing the aminothiophene carboxylate with potassium cyanate in acetic acid yields the pyrimidin-4-one core with 71–88% efficiency . Alternative routes employ hydrazine monohydrate in ethanol to introduce a 3-amino group, which is later functionalized .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Cyclocondensation | Urea, HCl, 1,4-dioxane, reflux | 58–88% | |
| 3-Amino substitution | Hydrazine monohydrate, ethanol, reflux | 72–80% |
Cyclopenta Ring Annulation
The cyclopenta fusion is achieved via Friedel-Crafts alkylation or Thorpe-Ziegler cyclization. Patent NO168767C describes cyclopenta[d]pyrimidine synthesis using dihaloalkanes in polyphosphoric acid, facilitating ring closure through electrophilic aromatic substitution . For example, treating the thienopyrimidinone intermediate with 1,3-dibromopropane in PPA at 120°C generates the bicyclic system .
Optimization Note
-
Catalyst : Polyphosphoric acid enhances electrophilicity, improving cyclization efficiency .
-
Temperature : Reactions above 100°C are critical to overcome kinetic barriers .
Thioether Linkage Installation
The 2-((2-morpholino-2-oxoethyl)thio) group is introduced via nucleophilic substitution. A two-step protocol is employed:
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Synthesis of 2-Morpholino-2-Oxoethyl Bromide : Morpholine reacts with bromoacetyl bromide in dichloromethane at 0°C, yielding the electrophilic intermediate .
-
Thiol Coupling : The pyrimidinone core, pre-functionalized with a thiol group (-SH), undergoes substitution with the morpholino bromide in the presence of K₂CO₃ in DMF at 60°C.
Critical Parameters
-
Base : Potassium carbonate ensures deprotonation of the thiol without side reactions.
-
Solvent : Polar aprotic solvents like DMF enhance nucleophilicity.
Allylation at Position 3
The allyl group is introduced via Mitsunobu reaction or Pd-catalyzed coupling. Mitsunobu conditions (allyl alcohol, PPh₃, DIAD) enable substitution of a hydroxyl group at position 3, achieving 65–75% yields. Alternatively, palladium catalysts (e.g., Pd(PPh₃)₄) facilitate coupling between a brominated intermediate and allyltributyltin .
Comparative Analysis
| Method | Reagents | Yield | Advantage |
|---|---|---|---|
| Mitsunobu | Allyl alcohol, DIAD, PPh₃ | 70% | Stereospecific |
| Stille Coupling | Allyltributyltin, Pd(PPh₃)₄ | 68% | Functional group tolerance |
Final Functionalization and Purification
The fully substituted compound is purified via column chromatography (silica gel, ethyl acetate/hexane) and recrystallized from ethanol. Purity (>95%) is confirmed by HPLC and NMR.
Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
